![molecular formula C11H11BrN2O2 B1290130 2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid CAS No. 852391-45-8](/img/structure/B1290130.png)
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid
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Overview
Description
“2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” is also known as "7-bromo-L-tryptophan" . It is a derivative of tryptophan, an aromatic amino acid discovered by Frederick Hopkins in 1901 . This compound has a role as a human metabolite and a neurotransmitter .
Molecular Structure Analysis
The molecular structure of “2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” is characterized by the presence of a bromine atom on the 7th position of the indole ring . The InChI code for this compound is 1S/C11H11BrN2O2/c12-8-3-1-2-7-6 (5-14-10 (7)8)4-9 (13)11 (15)16/h1-3,5,9,14H,4,13H2, (H,15,16)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid” include a molecular weight of 283.12 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Biotechnological Production
7-Bromo-DL-tryptophan can be produced through a fermentative process with Corynebacterium glutamicum . This process involves the expression of genes for the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF from Lechevalieria aerocolonigenes . The fermentative production of 7-Br-Trp has been scaled up to a working volume of 2 L and operated in batch and fed-batch mode .
Agriculture Industry
Brominated compounds like 7-Bromo-DL-tryptophan have applications in the agriculture industry . However, the specific applications of 7-Bromo-DL-tryptophan in this field are not detailed in the available resources.
Food Industry
Similar to its use in agriculture, 7-Bromo-DL-tryptophan and other brominated compounds also find applications in the food industry . The specifics of these applications are not detailed in the available resources.
Pharmaceutical Industry
7-Bromo-DL-tryptophan is used in the pharmaceutical industry, particularly in the production of therapeutic peptides . It can be used as a precursor for bioactive compounds such as serotonin .
Proteasome Inhibition
7-Bromo-DL-tryptophan can be used to derive the 20S-proteasome inhibitor TMC-95A . Proteasome inhibitors are used in the treatment of cancer, particularly multiple myeloma and mantle cell lymphoma.
Agrochemicals
7-Bromo-DL-tryptophan derivatives are used in agrochemicals . They can be used as precursors for the synthesis of various agrochemicals .
Safety And Hazards
properties
IUPAC Name |
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid |
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